5-苯基-1,10-邻菲啰啉

描述

5-Phenyl-1,10-phenanthroline is a chemical compound that is often used as a ligand in various chemical reactions . It has been employed in the spectrophotometric determination of metals and the photocatalytic reduction of carbon dioxide .

Synthesis Analysis

The synthesis of 1,10-phenanthroline derivatives has been discussed in several papers . The exact method of synthesis can vary depending on the specific requirements of the experiment or the desired end product.Molecular Structure Analysis

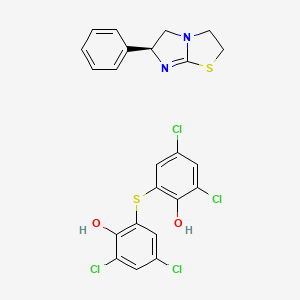

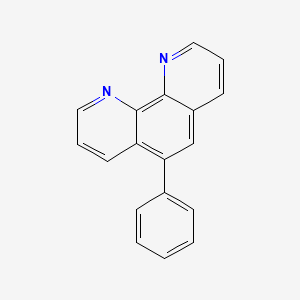

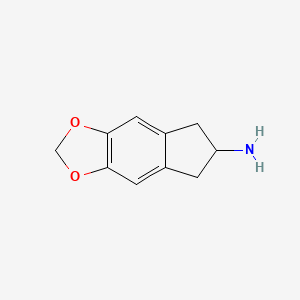

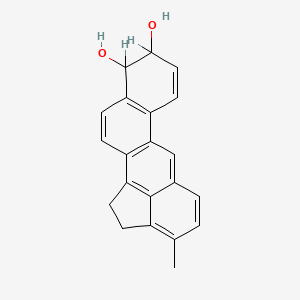

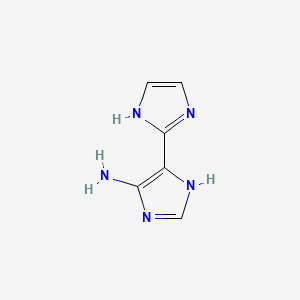

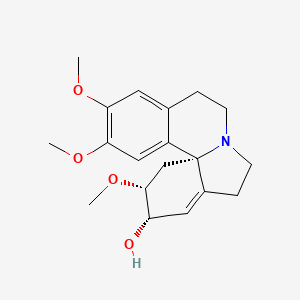

The molecular structure of 5-Phenyl-1,10-phenanthroline is characterized by an empirical formula of C18H12N2 and a molecular weight of 256.30 . The structure is planar, which is a characteristic feature of phenanthroline compounds .Chemical Reactions Analysis

5-Phenyl-1,10-phenanthroline has been found to participate in various chemical reactions . For instance, it has been used as a ligand in copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts .Physical And Chemical Properties Analysis

1,10-Phenanthroline, the parent compound of 5-Phenyl-1,10-phenanthroline, is known for its rigidity, planarity, aromaticity, basicity, and chelating capability . These properties make it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .科学研究应用

Biochemical Research

5-Phenyl-1,10-phenanthroline has been used in biochemical research, particularly in the study of site-specific recombination reactions . The Flp protein, which catalyzes a site-specific recombination reaction between two 47 bp DNA sites, has been studied using this compound .

Antibacterial Activity

A newly synthesized mixed ligand complex of Co (II), 1,10-Phenanthroline, Adenine and Acetamide has shown promising antibacterial activity . The complex was found to be effective against both Gram-positive and Gram-negative bacteria .

Luminescent Coordination Scaffolds

The polyaromatic structure of 5-Phenyl-1,10-phenanthroline provides robustness and rigidity, making it useful in the development of luminescent coordination scaffolds .

Catalysis

5-Phenyl-1,10-phenanthroline has been used in catalysis, due to its ability to form stable complexes with various transition metals .

Supramolecular Chemistry

The rigidity and robustness of 5-Phenyl-1,10-phenanthroline also make it a valuable tool in supramolecular chemistry .

Sensors

5-Phenyl-1,10-phenanthroline has been used in the development of new molecular chemical sensors for metal cations and anions .

Theranostics

The compound has potential applications in theranostics, a field that combines therapy and diagnostics .

Photovoltaic Cells and Photothermal Heaters

The Phendiimine molecule, which can be synthesized from 5-Phenyl-1,10-phenanthroline, has potential applications in the design of artificial eyes, increasing the yield of photovoltaic cells through enhanced heat transfer, and changing convection in photothermal heaters .

安全和危害

未来方向

Future research on 5-Phenyl-1,10-phenanthroline could focus on its potential applications in various fields. For instance, it could be used to design many UV-Vis-NIR luminescent organic derivatives and coordination compounds with transition-metal and rare-earth cations . Additionally, the stability of the synthesized complexes at physiological pH could be a probable issue due to the possible destabilization and formation of the separate organic structures .

作用机制

Target of Action

5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound that forms strong complexes with most metal ions . It has been found to interact with Mycobacterium tuberculosis and Flp protein . The Flp protein catalyzes a site-specific recombination reaction between two 47 bp DNA sites without the assistance of any other protein or cofactor .

Mode of Action

The compound is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . Interestingly, 5-Phenyl-1,10-phenanthroline also killed naturally resistant intracellular bacteria by inducing autophagy in macrophages .

Biochemical Pathways

The compound affects the pathways related to the activation of autophagy in macrophages . This process involves the expression of Atg-3, Atg-7, and Beclin-1 and the conversion of LC3-I to LC3-II .

Pharmacokinetics

It’s known that the compound forms a stable complex with fe (ii) ion called ferroin, which is used as an indicator in fe (ii) salt titrations .

Result of Action

The compound’s action results in the killing of naturally resistant intracellular bacteria by inducing autophagy in macrophages . This suggests that, in addition to a direct mechanism of action against Mycobacterium tuberculosis, 5-Phenyl-1,10-phenanthroline also modulates the host machinery to kill intracellular pathogens .

属性

IUPAC Name |

5-phenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEQHUHZBMUJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064127 | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,10-phenanthroline | |

CAS RN |

6153-89-5 | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dioxonaphthalen-1-yl)amino]benzamide](/img/structure/B1208348.png)

![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)